2-(3,4-Difluorophenyl)-2-pentanol

Description

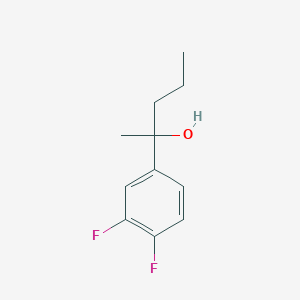

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O/c1-3-6-11(2,14)8-4-5-9(12)10(13)7-8/h4-5,7,14H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAZYTFQPUAJMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC(=C(C=C1)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects and Asymmetric Synthesis of 2 3,4 Difluorophenyl 2 Pentanol

Chiral Nature of 2-(3,4-Difluorophenyl)-2-pentanol

The chirality of this compound arises from its molecular structure. The central carbon atom, C2, is a stereocenter because it is bonded to four distinct substituent groups. This structural arrangement means the molecule is not superimposable on its mirror image, leading to the existence of two enantiomers: (R)-2-(3,4-Difluorophenyl)-2-pentanol and (S)-2-(3,4-Difluorophenyl)-2-pentanol.

The identification of a molecule as chiral requires it to have non-identical mirror image conformations that cannot be superimposed. varsitytutors.com The distinct groups attached to the stereocenter of this compound are detailed in the table below. The presence of these four different groups is the definitive source of its chirality. varsitytutors.comstackexchange.com

Table 1: Substituents on the Chiral Center (C2) of this compound

| Group Number | Substituent | Chemical Formula |

|---|---|---|

| 1 | Hydroxyl Group | -OH |

| 2 | 3,4-Difluorophenyl Group | -C₆H₃F₂ |

| 3 | Propyl Group | -CH₂CH₂CH₃ |

The synthesis of a single enantiomer is highly desirable in many applications, particularly in pharmacology, where one enantiomer may be therapeutically active while the other could be inactive or even cause adverse effects. nih.gov

Strategies for Enantioselective Synthesis

The construction of a sterically hindered chiral tertiary alcohol like this compound presents a significant synthetic challenge. scielo.brbris.ac.ukrsc.org Strategies for its enantioselective synthesis can be broadly categorized into two main approaches: asymmetric catalysis and biocatalysis.

Table 2: Overview of Asymmetric Synthesis Strategies

| Strategy | Approach | Key Intermediate | Method |

|---|---|---|---|

| Asymmetric Catalysis | Enantioselective Addition | 3,4-Difluorophenyl propyl ketone | Addition of an ethyl nucleophile using a chiral catalyst/ligand. nih.gov |

| Enantioselective Hydrogenation | Prochiral ketone precursor | Reduction of the C=O bond using a chiral catalyst (typically for secondary alcohols). dicp.ac.cnyoutube.com | |

| Biocatalysis | Enzymatic Kinetic Resolution | Racemic this compound | Selective reaction of one enantiomer using an enzyme (e.g., lipase). researchgate.netjocpr.com |

Asymmetric catalysis is a powerful tool for creating chiral molecules, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov The most direct catalytic method for synthesizing chiral tertiary alcohols involves the enantioselective addition of a carbon nucleophile to a prochiral ketone. nih.govacs.org For this compound, this would involve the reaction of an ethyl organometallic reagent with 3,4-difluorophenyl propyl ketone.

The success of transition-metal-catalyzed asymmetric reactions is highly dependent on the structure and electronic properties of the chiral ligands used. nih.govnih.gov These ligands coordinate to the metal center and create a chiral environment, directing the approach of the reactants to favor the formation of one enantiomer over the other.

Chiral phosphine (B1218219) ligands have proven to be particularly effective in a wide range of asymmetric transformations. nih.govsigmaaldrich.com For the synthesis of tertiary alcohols, chiral ligands are used to control the stereoselective addition of organozinc or Grignard reagents to ketones. The design of these ligands is crucial; they must be readily available, stable, and possess structural and electronic features that induce high enantioselectivity. dicp.ac.cntandfonline.com For instance, chiral diaminophenol ligands have been successfully used in the asymmetric Grignard synthesis of tertiary alcohols with a broad scope. nih.govacs.org P-chiral phosphine ligands, which are conformationally rigid and electron-rich, have also shown excellent performance in various asymmetric reactions. nih.govsigmaaldrich.com

Table 3: Examples of Chiral Ligand Classes for Asymmetric Synthesis

| Ligand Class | Metal | Typical Reaction | Reference |

|---|---|---|---|

| Phosphine-Phosphoramidites | Rhodium, Ruthenium, Iridium | Asymmetric Hydrogenation | dicp.ac.cntandfonline.com |

| Diphosphines (e.g., BINAP, TangPhos) | Palladium, Rhodium, Ruthenium | Allylic Alkylation, Hydrogenation | nih.govsigmaaldrich.com |

The performance of the catalytic system is influenced by a fine-tuning of factors including the ligand, substrate, nucleophile, and reaction medium. nih.gov

Asymmetric hydrogenation is a highly efficient method for producing enantiomerically pure alcohols from prochiral ketones using a chiral catalyst. youtube.comsigmaaldrich.com This method is one of the most widely used industrial catalytic processes due to its high efficiency and atom economy. sigmaaldrich.com The reaction typically involves a transition metal complex, such as rhodium or ruthenium, coordinated to a chiral phosphine ligand. dicp.ac.cntandfonline.com

While this method is exceptionally powerful for the synthesis of chiral secondary alcohols, it is not a direct route to tertiary alcohols like this compound. The hydrogenation of the corresponding ketone precursor, 3,4-difluorophenyl propyl ketone, would yield the secondary alcohol, 1-(3,4-difluorophenyl)pentan-1-ol. However, the principles of asymmetric hydrogenation are central to chiral synthesis. Catalysts are capable of achieving remarkable enantioselectivities, often exceeding 99% enantiomeric excess (ee). nih.govyoutube.com

Biocatalysis has emerged as a green and efficient alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.govresearchgate.net Enzymes such as ketoreductases and lipases are widely used for the synthesis of enantiopure alcohols. researchgate.netnih.govrsc.org

Ketoreductases (KREDs) are enzymes that catalyze the asymmetric reduction of prochiral ketones to chiral alcohols with high enantiopurity. rsc.orgtudelft.nlnih.gov The use of engineered KREDs has become the method of choice for synthesizing many chiral alcohols, often outperforming metal-based catalysts in terms of enantioselectivity. rsc.org For the synthesis of this compound, a KRED would not be the typical choice as it produces secondary alcohols.

Lipases, on the other hand, are highly useful for the resolution of racemic alcohols. researchgate.netjocpr.commdpi.com The steric hindrance of tertiary alcohols presents a challenge for enzymatic reactions, as it can be difficult to accommodate these bulky molecules in the enzyme's active site. scielo.brresearchgate.net

Kinetic resolution is a powerful technique for separating a racemic mixture. jocpr.com The process relies on a chiral catalyst, typically an enzyme, that reacts at different rates with the two enantiomers of the racemic substrate. jocpr.comnih.gov For racemic this compound, a lipase (B570770) can be used to catalyze the acylation of one enantiomer more rapidly than the other.

This results in a mixture containing one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated. scielo.br While the theoretical maximum yield for the resolved product is 50%, this method can provide access to both enantiomers with high optical purity. scielo.brjocpr.com The efficiency of the resolution is determined by the enzyme's enantioselectivity. scielo.br Despite the challenges posed by the steric bulk of tertiary alcohols, successful kinetic resolutions have been reported, sometimes requiring optimized reaction conditions or engineered enzymes. scielo.brrsc.orgresearchgate.net

Table 4: Illustrative Data for Lipase-Catalyzed Kinetic Resolution of a Racemic Tertiary Alcohol

| Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (eeS, %) | Enantiomeric Excess of Product (eeP, %) |

|---|---|---|---|

| 4 | 45 | 82 | 99 |

| 8 | 48 | 92 | 99 |

| 24 | 50 | >99 | 99 |

Note: This table presents hypothetical data to illustrate the principle of kinetic resolution. Actual results would depend on the specific enzyme, substrate, and reaction conditions.

Compound Index

Table 5: List of Chemical Compounds

| Compound Name | Role/Type |

|---|---|

| This compound | Target Compound, Chiral Tertiary Alcohol |

| (R)-2-(3,4-Difluorophenyl)-2-pentanol | R-enantiomer of Target Compound |

| (S)-2-(3,4-Difluorophenyl)-2-pentanol | S-enantiomer of Target Compound |

| 3,4-Difluorophenyl propyl ketone | Ketone Precursor |

| Diethylzinc | Organometallic Reagent |

| Ethyl Grignard reagent | Organometallic Reagent |

| 1-(3,4-Difluorophenyl)pentan-1-ol | Chiral Secondary Alcohol |

| BINAP | Chiral Diphosphine Ligand |

| TangPhos | Chiral Diphosphine Ligand |

| Ketoreductases (KREDs) | Enzyme Class (Biocatalyst) |

Biocatalytic Approaches (e.g., Ketoreductases, Lipases)

Stereoselective Bioreduction

Biocatalysis has emerged as a powerful and environmentally benign tool for the synthesis of chiral compounds. The stereoselective reduction of a prochiral ketone, in this case, 1-(3,4-difluorophenyl)pentan-2-one (B7938823), to the corresponding chiral alcohol, this compound, can be achieved with high enantioselectivity using isolated enzymes or whole-cell systems.

Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of ketones to alcohols with high stereospecificity. These enzymes utilize a hydride source, typically from a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH). The stereochemical outcome of the reduction is determined by the specific enzyme used, as different KREDs can exhibit opposite stereopreferences, adhering to either the Prelog or anti-Prelog rule for hydride delivery to the carbonyl face.

The process involves screening a library of KREDs to identify an enzyme that exhibits both high activity and enantioselectivity for the 1-(3,4-difluorophenyl)pentan-2-one substrate. Recombinant microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, are often engineered to overexpress a specific KRED. To overcome the high cost of the NADPH/NADH cofactors, a cofactor regeneration system is typically employed within the whole-cell biocatalyst. This is often achieved by co-expressing a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose, thereby regenerating the required cofactor.

The reaction would be conducted in an aqueous buffer, often with a co-solvent to improve the solubility of the hydrophobic ketone substrate. By selecting the appropriate KRED, it is possible to synthesize either the (R)- or (S)-enantiomer of this compound in high yield and with excellent enantiomeric excess (ee).

Table 1: Representative Ketoreductases (KREDs) for Asymmetric Ketone Reduction

| Enzyme Origin | Common Substrate Scope | Typical Stereoselectivity |

| Lactobacillus kefir | Aromatic and aliphatic ketones | (R)-selective |

| Rhodococcus ruber | Aromatic and aliphatic ketones | (S)-selective |

| Candida parapsilosis | Aromatic ketones, β-ketoesters | (S)-selective |

| Pichia glucozyma | α-chloro ketones, aromatic ketones | (R)-selective |

This table presents examples of KREDs and their general selectivities; specific performance for 1-(3,4-difluorophenyl)pentan-2-one would require experimental screening.

Chiral Pool Synthesis Using Readily Available Chiral Precursors

Chiral pool synthesis is a strategy that utilizes naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials. chinesechemsoc.org This approach leverages the inherent chirality of natural products like amino acids, sugars, and terpenes to construct more complex chiral molecules. nih.govnih.gov

For the synthesis of this compound, a potential chiral pool approach could start from a readily available chiral precursor that contains a suitable carbon skeleton. For instance, a chiral ketone or a derivative of a natural amino acid could serve as the foundation.

A hypothetical pathway could involve a precursor like (R)- or (S)-2-hydroxyvaleric acid, which is derivable from the amino acid valine. The carboxylic acid could be converted to a methyl ketone. Subsequent Grignard reaction with 3,4-difluorophenylmagnesium bromide would yield the tertiary alcohol. The stereochemistry of the final product would be directed by the stereocenter of the starting material. However, this specific route would require careful control to avoid racemization during the intermediate steps. The primary advantage of this method is that the stereochemistry is, in principle, established from the outset, avoiding the need for chiral catalysts or resolution steps. nih.gov

Diastereoselective Synthesis via Chiral Auxiliaries

The use of a chiral auxiliary is a well-established method for asymmetric synthesis. numberanalytics.com This strategy involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. osi.lv The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product.

To synthesize a specific enantiomer of this compound, one could start with 3,4-difluorobenzaldehyde. This aldehyde could be reacted with a chiral auxiliary, for example, a derivative of (1R,2S)-ephedrine or an Evans oxazolidinone, to form a chiral adduct. The key step would be the diastereoselective addition of a propyl nucleophile (e.g., propylmagnesium bromide or propyllithium) to the carbonyl group of the aldehyde, which is sterically shielded on one face by the chiral auxiliary. This results in the formation of a diastereomerically enriched secondary alcohol. After removal of the auxiliary, the secondary alcohol can be oxidized to the corresponding ketone, 1-(3,4-difluorophenyl)pentan-1-one, now with an adjacent chiral center. Subsequent steps would be needed to install the final methyl group and form the tertiary alcohol.

Alternatively, and more directly for a tertiary alcohol, a chiral auxiliary could be attached to a ketone precursor. However, inducing high diastereoselectivity in additions to ketones is often more challenging than with aldehydes.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Method of Attachment |

| Evans Oxazolidinones | Aldol reactions, alkylations | Acylation to form N-acyl derivative |

| (1R,2S)-Ephedrine Derivatives | Alkylation of ketones | Formation of a chiral imine or oxazolidine |

| Samp/Ramp Hydrazones | Asymmetric alkylation of aldehydes/ketones | Formation of a hydrazone |

| (S)-(-)-2-Methyl-2-propanesulfinamide | Addition to imines | Condensation with a ketone/aldehyde |

Resolution Techniques for Racemic Mixtures

When an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture is a common alternative. A racemic mixture of this compound, produced via a non-stereoselective route (e.g., Grignard reaction on 1-(3,4-difluorophenyl)pentan-2-one), can be separated into its constituent enantiomers.

Chromatographic Separation Methods (e.g., Chiral GC-MS)

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. nih.gov The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation.

For a volatile compound like this compound, chiral Gas Chromatography (GC) is a suitable method. gcms.cz The racemic alcohol is injected into the GC, which is equipped with a capillary column coated with a chiral stationary phase. Cyclodextrin derivatives, such as permethylated beta-cyclodextrin, are common CSPs for this purpose.

As the enantiomers travel through the column, they form transient, diastereomeric complexes with the chiral stationary phase. One enantiomer will have a slightly stronger interaction, resulting in a longer retention time. A Mass Spectrometer (MS) detector can be coupled to the GC (GC-MS) to confirm the identity and purity of the separated enantiomers based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Table 3: Hypothetical Chiral GC-MS Data for this compound Enantiomers

| Enantiomer | Retention Time (min) | Key MS Fragments (m/z) |

| (R)-2-(3,4-Difluorophenyl)-2-pentanol | 15.2 | 214 (M+), 185, 157, 141, 113 |

| (S)-2-(3,4-Difluorophenyl)-2-pentanol | 15.8 | 214 (M+), 185, 157, 141, 113 |

Note: Retention times are illustrative and depend on the specific column and analytical conditions. Mass fragments are predicted based on likely fragmentation patterns.

Crystallization-Based Resolutions

Classical resolution via diastereomeric salt formation is a long-standing and industrially viable method for separating enantiomers. This technique is applicable to racemic compounds that are acidic, basic, or, in the case of alcohols, can be derivatized to possess such functionality.

For the resolution of racemic this compound, the alcohol can be reacted with a chiral resolving agent to form a pair of diastereomers. Since the alcohol itself is neutral, it would first need to be converted into a derivative, such as a phthalic acid half-ester. This introduces a carboxylic acid group, allowing it to form salts with a chiral base (e.g., brucine, strychnine, or a chiral amine like (R)-1-phenylethylamine).

The resulting diastereomeric salts will have different physical properties, most importantly, different solubilities in a given solvent. Through a process of fractional crystallization, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. The crystallized salt is then isolated, and the chiral resolving agent is removed by an acid-base extraction, liberating the enantiomerically pure phthalate (B1215562) half-ester. Finally, hydrolysis of the ester yields the enantiopure this compound. The choice of resolving agent and solvent is crucial and must be determined empirically for optimal separation.

Reactivity and Transformation Studies of 2 3,4 Difluorophenyl 2 Pentanol

Reactions Involving the Tertiary Hydroxyl Group

The tertiary nature of the alcohol in 2-(3,4-difluorophenyl)-2-pentanol dictates its reactivity, particularly in dehydration, substitution, and oxidation reactions.

Dehydration Mechanisms and Alkene Product Distribution (e.g., E1 Elimination)

The acid-catalyzed dehydration of this compound is expected to proceed readily through an E1 (Elimination, unimolecular) mechanism. ucalgary.calibretexts.orgmasterorganicchemistry.com This is characteristic of tertiary and benzylic alcohols which can form relatively stable carbocation intermediates. ucalgary.calibretexts.orgyoutube.com The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, forming a good leaving group (water). libretexts.orgyoutube.com Subsequent departure of the water molecule results in the formation of a tertiary benzylic carbocation. The presence of the electron-withdrawing fluorine atoms on the phenyl ring would likely have a modest influence on the stability of this carbocation.

Deprotonation from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid catalyst) then yields a mixture of alkene products. libretexts.orgadichemistry.com According to Zaitsev's rule, the major product is typically the most substituted (and therefore most stable) alkene. ucalgary.camasterorganicchemistry.com In the case of this compound, three possible alkene isomers can be formed.

The expected product distribution would favor the formation of the more substituted internal alkenes over the terminal alkene. Due to steric hindrance, the trans (E) isomer of 2-(3,4-difluorophenyl)-2-pentene is generally favored over the cis (Z) isomer.

Table 1: Predicted Alkene Product Distribution from E1 Dehydration

| Alkene Product | Structure | Predicted Relative Abundance | Rationale |

| (E)-2-(3,4-Difluorophenyl)-2-pentene | Major | Most thermodynamically stable product (Zaitsev's rule). | |

| (Z)-2-(3,4-Difluorophenyl)-2-pentene | Minor | Less stable than the E-isomer due to steric strain. | |

| 2-(3,4-Difluorophenyl)-1-pentene | Minor | Less substituted alkene (anti-Zaitsev product). |

This table is based on established principles of elimination reactions and does not represent experimentally verified data for this specific compound.

Substitution Reactions and Reaction Kinetics

Tertiary benzylic alcohols like this compound are prone to undergo nucleophilic substitution reactions, primarily through an SN1 (Substitution, Nucleophilic, unimolecular) mechanism. Similar to the E1 pathway, the reaction proceeds via the formation of a carbocation intermediate. The rate of an SN1 reaction is dependent solely on the concentration of the substrate, as the formation of the carbocation is the rate-determining step. libretexts.org

The kinetics of such reactions can be influenced by the solvent polarity, with polar protic solvents generally accelerating the reaction by stabilizing the carbocation intermediate. libretexts.org The presence of the two electron-withdrawing fluorine atoms on the aromatic ring would be expected to slightly decrease the rate of carbocation formation compared to an unsubstituted analogue, due to their inductive effect.

Table 2: Factors Influencing SN1 Reaction Kinetics

| Factor | Effect on Reaction Rate | Rationale |

| Substrate Structure | Tertiary benzylic structure favors SN1. | Formation of a relatively stable carbocation intermediate. |

| Leaving Group | Protonated hydroxyl group (H₂O) is a good leaving group. | Facilitates carbocation formation. |

| Nucleophile | Strength and concentration do not affect the rate-determining step. | The nucleophile attacks the carbocation in a fast subsequent step. |

| Solvent | Polar protic solvents increase the rate. | Stabilization of the carbocation intermediate. |

| Aromatic Substituents | Electron-withdrawing fluorine atoms may slightly decrease the rate. | Destabilization of the positive charge on the benzylic carbocation. |

This table outlines general principles of SN1 reactions and their application to the specified compound.

Reactivity of the Fluoroaryl Moiety

The 3,4-difluorophenyl group in the molecule can participate in aromatic substitution reactions, with the fluorine atoms influencing the regioselectivity and reactivity of the ring.

Electrophilic Aromatic Substitution Patterns

Considering the directing effects of both fluorine atoms, electrophilic attack is most likely to occur at the positions least deactivated by the inductive effect of the fluorines. Nitration of 1,2-difluorobenzene (B135520), for instance, would be expected to yield primarily 3,4-difluoronitrobenzene. acs.org Friedel-Crafts reactions, such as acylation, are often difficult on strongly deactivated rings. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com However, under certain conditions, acylation of fluorobenzene (B45895) can occur, with a high preference for the para product. sioc-journal.cn

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the 3,4-Difluorophenyl Moiety

| Reaction | Electrophile | Predicted Major Product(s) | Rationale |

| Nitration | NO₂⁺ | 2-(4,5-Difluoro-2-nitrophenyl)-2-pentanol and 2-(2,3-Difluoro-6-nitrophenyl)-2-pentanol | The fluorine atoms direct ortho and para. The positions adjacent to the alkyl group are sterically hindered. |

| Halogenation | Br⁺, Cl⁺ | 2-(4,5-Difluoro-2-halophenyl)-2-pentanol and 2-(2,3-Difluoro-6-halophenyl)-2-pentanol | Similar directing effects to nitration. |

| Friedel-Crafts Acylation | RCO⁺ | Reaction is unlikely to proceed due to the deactivating effect of the fluorine atoms and the tertiary alcohol group. | The aromatic ring is too electron-poor. |

This table is based on established principles of electrophilic aromatic substitution and does not represent experimentally verified data for this specific compound.

Nucleophilic Aromatic Substitution Considerations

Aromatic rings bearing electron-withdrawing groups, such as halogens, are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.comlibretexts.org The fluorine atoms in the 3,4-difluorophenyl group activate the ring towards attack by strong nucleophiles. Fluorine is a particularly good leaving group in SNAr reactions, despite being a poor leaving group in SN1 and SN2 reactions. masterorganicchemistry.com

Attack by a nucleophile, such as an alkoxide or an amine, would preferentially occur at the carbon atoms bearing the fluorine atoms. researchgate.netnih.govnih.govyoutube.com The negative charge of the intermediate Meisenheimer complex is stabilized by the electron-withdrawing nature of the remaining fluorine atom. The position of substitution (ortho or para to the other activating group) that allows for better resonance stabilization of the intermediate will be favored.

Table 5: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product(s) |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-(3-Fluoro-4-methoxyphenyl)-2-pentanol or 2-(4-Fluoro-3-methoxyphenyl)-2-pentanol |

| Amine | Ammonia (NH₃) | 2-(3-Amino-4-fluorophenyl)-2-pentanol or 2-(4-Amino-3-fluorophenyl)-2-pentanol |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(3-Fluoro-4-(phenylthio)phenyl)-2-pentanol or 2-(4-Fluoro-3-(phenylthio)phenyl)-2-pentanol |

This table illustrates potential SNAr reactions based on general principles and does not represent specific experimental outcomes for this compound.

Derivatization Strategies for Synthetic Utility

The conversion of the hydroxyl group in this compound into other functional groups is a key strategy to expand its applications in organic synthesis. Esterification and etherification are common derivatization methods, alongside the preparation of other functionalized derivatives for more complex molecular constructions.

Esterification: The reaction of this compound with carboxylic acids or their derivatives, such as acid anhydrides or acyl chlorides, yields the corresponding esters. chemguide.co.ukgoogle.com This process is typically catalyzed by an acid, such as concentrated sulfuric acid or a solid acid catalyst. chemguide.co.ukgoogle.com The esterification of tertiary alcohols can be challenging due to steric hindrance and the potential for competing elimination reactions. google.comgoogle.com However, methods have been developed to facilitate the esterification of tertiary alcohols with high conversion and selectivity. google.com For instance, the use of an acid anhydride (B1165640) with a reusable solid catalyst can produce tertiary esters with high yields. google.com The reaction of a tertiary alcohol with a hydrocarbon carboxylic acid in the presence of a sulfonic acid cation exchange resin is another effective method. google.com

Etherification: The synthesis of ethers from this compound can be achieved through several routes. One common method involves the reaction of the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis). However, due to the tertiary nature of the alcohol, this reaction can be prone to elimination. Alternative methods, such as the use of metal catalysts, can promote the etherification of alcohols with aldehydes. researchgate.net For benzylic alcohols, which share some reactivity patterns with the subject compound, efficient methods for their conversion into methyl or ethyl ethers have been developed using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) in the corresponding alcohol solvent. organic-chemistry.org

Table 1: Examples of Esterification and Etherification Reactions of Tertiary Alcohols

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |

| Esterification | Tertiary Alcohol + Carboxylic Acid | Concentrated H₂SO₄ | Ester | chemguide.co.uk |

| Esterification | Tertiary Alcohol + Acid Anhydride | Reusable Solid Acid Catalyst | Tertiary Ester | google.com |

| Esterification | Tertiary Alcohol + Hydrocarbon Carboxylic Acid | Sulfonic Acid Cation Exchange Resin | Ester | google.com |

| Etherification | Benzyl Alcohol + Methanol/Ethanol | 2,4,6-trichloro-1,3,5-triazine (TCT)/DMSO | Methyl/Ethyl Ether | organic-chemistry.org |

| Etherification | Alcohol + Aldehyde | Palladium on Silica (Pd/SiO₂) | Dialkyl Ether | researchgate.net |

Beyond simple esters and ethers, this compound can be converted into a variety of functionalized derivatives that serve as versatile intermediates in multi-step syntheses. medcraveonline.com The modification of secondary metabolite structures through reactions like esterification can enhance their biological activity and physicochemical properties. medcraveonline.com

One important class of derivatives are halo-substituted compounds. For instance, tertiary benzylic alcohols can be directly converted to vicinal halohydrins using N-halosuccinimides in aqueous media. mdpi.com Another significant transformation is the introduction of an azide (B81097) group. The direct azidation of tertiary benzylic alcohols can be achieved using azidotrimethylsilane (B126382) (TMSN₃) in the presence of a Brønsted acid catalyst, yielding synthetically useful organic azides. researchgate.net These azide derivatives can be further transformed, for example, through reduction to amines or by participating in click reactions to form triazoles. researchgate.net

The hydroxyl group can also be replaced by other nucleophiles. For example, the direct coupling of benzhydryl alcohols with organotrimethylsilanes, catalyzed by aqueous tetrafluoroboric acid, allows for the formation of new carbon-carbon bonds. researchgate.net

Table 2: Functionalized Derivatives from Tertiary Benzylic Alcohols

| Derivative Type | Reagent(s) | Catalyst | Significance | Reference |

| Vicinal Halohydrins | N-Halosuccinimides (NCS, NBS) | Aqueous media | Versatile building blocks | mdpi.com |

| Benzyl Azides | Azidotrimethylsilane (TMSN₃) | Brønsted Acid (HBF₄·OEt₂) | Precursors to amines and triazoles | researchgate.net |

| C-C Coupled Products | Organotrimethylsilanes | Tetrafluoroboric Acid (HBF₄) | Formation of new carbon-carbon bonds | researchgate.net |

Mechanistic Investigations of Key Reactions

Understanding the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies. The presence of the tertiary benzylic-like alcohol functionality suggests that many of its reactions will proceed through carbocation intermediates via Sₙ1 or E1 pathways. libretexts.orgalmerja.com

In acid-catalyzed reactions, such as conversion to alkyl halides or dehydration to alkenes, the first step is the protonation of the hydroxyl group to form a good leaving group, water. libretexts.orgalmerja.com Subsequent departure of the water molecule generates a tertiary carbocation. This carbocation is stabilized by the adjacent phenyl ring, although the electron-withdrawing fluorine atoms will somewhat destabilize this intermediate compared to an unsubstituted phenyl ring.

The fate of this carbocationic intermediate depends on the reaction conditions. In the presence of a good nucleophile, such as a halide ion, an Sₙ1 substitution reaction will occur to form the corresponding alkyl halide. almerja.comlibretexts.org If a non-nucleophilic acid is used, particularly at elevated temperatures, the carbocation is more likely to undergo an E1 elimination by losing a proton from an adjacent carbon, leading to the formation of an alkene. libretexts.orglibretexts.org According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is typically the major product. libretexts.org

For some transformations, an Sₙ2 mechanism may be operative. For instance, the reaction of alcohols with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) often proceeds through an Sₙ2 pathway, involving the formation of an intermediate chlorosulfite or dibromophosphite ester, respectively. libretexts.org This leads to an inversion of configuration at the stereocenter, if one is present. libretexts.org

Dehydration reactions can also occur via an E2 mechanism under specific conditions, such as when using phosphorus oxychloride (POCl₃) in pyridine (B92270). libretexts.org In this case, the hydroxyl group is converted into a better leaving group (a dichlorophosphate), which is then eliminated in a concerted step with the removal of a proton by the pyridine base. libretexts.org

Table 3: Mechanistic Pathways for Reactions of Tertiary Alcohols

| Reaction Type | Mechanism | Key Intermediate | Controlling Factors | Reference |

| Alkyl Halide Formation (with HX) | Sₙ1 | Tertiary Carbocation | Presence of a good nucleophile (halide ion) | almerja.comlibretexts.org |

| Dehydration (Acid-Catalyzed) | E1 | Tertiary Carbocation | Absence of a strong nucleophile, elevated temperature | libretexts.orglibretexts.org |

| Alkyl Halide Formation (with SOCl₂/PBr₃) | Sₙ2 | Chlorosulfite/Dibromophosphite Ester | Nature of the reagent | libretexts.org |

| Dehydration (with POCl₃/Pyridine) | E2 | Dichlorophosphate Ester | Use of a specific reagent and base | libretexts.org |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy provides detailed insights into the molecular structure and conformational preferences of 2-(3,4-Difluorophenyl)-2-pentanol.

Stereochemical Assignment via NMR (e.g., NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool for determining the relative stereochemistry of a molecule by identifying protons that are close in space, irrespective of their through-bond connectivity. youtube.comlibretexts.org For a chiral molecule like this compound, which exists as a pair of enantiomers, a NOESY experiment could reveal the preferred conformation by showing through-space correlations between protons on the phenyl ring and protons on the alkyl chains. youtube.com This information helps in understanding the three-dimensional arrangement of the substituents around the chiral center. libretexts.org

Vibrational Spectroscopy for Functional Group Analysis (IR and Raman)

Detailed Band Assignment and Interpretation

The vibrational spectra of this compound would exhibit characteristic bands corresponding to its different functional groups.

O-H Stretch: A broad and strong absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-F Stretch: Strong absorptions due to the C-F stretching vibrations are anticipated in the 1100-1300 cm⁻¹ range.

C-O Stretch: The C-O stretching vibration of the tertiary alcohol would likely appear in the 1100-1200 cm⁻¹ region.

Interactive Table 2: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H Stretch | 3200-3600 (broad, strong) | Weak |

| Aromatic C-H Stretch | 3030-3100 (medium) | Strong |

| Aliphatic C-H Stretch | 2850-2970 (strong) | Strong |

| Aromatic C=C Stretch | 1450-1600 (medium-strong) | Medium-strong |

| C-H Bending | 1375-1470 (variable) | Variable |

| C-F Stretch | 1100-1300 (strong) | Weak |

| C-O Stretch | 1100-1200 (medium-strong) | Weak |

Conformational Isomer Differentiation

Vibrational spectroscopy can sometimes distinguish between different conformational isomers of a molecule. americanpharmaceuticalreview.com The frequencies and intensities of certain vibrational modes, particularly those in the "fingerprint" region (below 1500 cm⁻¹), can be sensitive to changes in molecular conformation. americanpharmaceuticalreview.com By comparing experimental spectra with theoretical calculations for different possible conformers, it may be possible to determine the dominant conformation in the sample.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. libretexts.org

For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for tertiary alcohols include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a dominant fragmentation pathway for alcohols. libretexts.orgcsbsju.edu This would result in the loss of an ethyl or propyl radical, leading to the formation of stable oxonium ions.

Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common fragmentation for alcohols, although it can be less prominent in tertiary alcohols compared to primary and secondary ones. libretexts.org

Interactive Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Origin |

| [M]⁺ | 200 | Molecular Ion |

| [M - H₂O]⁺ | 182 | Loss of water |

| [M - C₂H₅]⁺ | 171 | Alpha-cleavage (loss of ethyl radical) |

| [M - C₃H₇]⁺ | 157 | Alpha-cleavage (loss of propyl radical) |

| [C₈H₇F₂O]⁺ | 157 | Result of propyl radical loss |

| [C₉H₉F₂O]⁺ | 171 | Result of ethyl radical loss |

| [C₆H₃F₂]⁺ | 113 | Difluorophenyl cation |

The analysis of these fragments helps to piece together the structure of the original molecule, confirming the presence of the difluorophenyl group and the pentanol (B124592) chain.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the precise elemental composition of a compound. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to four or five decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound, with a chemical formula of C₁₁H₁₄F₂O, the theoretical exact mass can be calculated. This calculated mass would then be compared to the experimentally determined value from an HRMS instrument. A close match between the theoretical and experimental masses would confirm the elemental composition of the synthesized compound. Without experimental data, a definitive confirmation is not possible.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Chemical Formula | Theoretical Exact Mass (m/z) | Ion Adduct |

| C₁₁H₁₄F₂O | [Calculated Value] | [M+H]⁺, [M+Na]⁺, etc. |

Note: As no experimental data is available, the table presents the parameters that would be determined through HRMS analysis.

Fragmentation Pathways and Mechanistic Insights from Tandem MS

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the parent ion of the compound of interest is isolated and then subjected to collision-induced dissociation (CID). This process breaks the parent ion into smaller fragment ions. The pattern of these fragments provides a "fingerprint" of the molecule's structure.

For this compound, key fragmentation pathways would likely involve the loss of the hydroxyl group as a water molecule, cleavage of the pentyl chain, and fragmentation of the difluorophenyl ring. Analyzing these specific losses would allow researchers to confirm the connectivity of the different parts of the molecule. The study of related compounds with similar functional groups can provide clues about expected fragmentation, but specific data for this compound is required for a conclusive analysis.

Table 2: Hypothetical Fragmentation Data for this compound from Tandem MS

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| [C₁₁H₁₄F₂O]+• | [Value] | H₂O | [Structure] |

| [C₁₁H₁₄F₂O]+• | [Value] | C₃H₇ | [Structure] |

| [C₁₁H₁₄F₂O]+• | [Value] | C₄H₉ | [Structure] |

Note: This table is hypothetical and illustrates the type of data that would be generated from a tandem MS experiment. The actual fragment m/z values and their relative abundances would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives/complexes)

For a compound like this compound, which is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. It may require derivatization to a solid compound or co-crystallization with another molecule to form a stable crystalline lattice. The synthesis and crystallographic analysis of tosylate derivatives of similar compounds, such as 3,4-dichloro-2-pentanol, have been reported to elucidate their stereochemistry. nih.gov A similar approach could be envisioned for this compound.

If a suitable crystal were obtained, the resulting crystallographic data would provide invaluable information on the molecule's conformation, including the orientation of the difluorophenyl ring relative to the pentanol chain and any intermolecular interactions, such as hydrogen bonding, in the crystal lattice. In the absence of such experimental work, any discussion of the solid-state structure remains speculative.

Table 3: Parameters Determined from X-ray Crystallography

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent chemical bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

Note: This table lists the key parameters that are obtained from a successful X-ray crystallography experiment. No such data is currently available for this compound or its derivatives.

Computational and Theoretical Investigations of 2 3,4 Difluorophenyl 2 Pentanol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules.

The electronic structure of a molecule describes the arrangement and energies of its electrons. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com

HOMO: The highest energy molecular orbital that contains electrons. It often acts as an electron donor. schrodinger.com

LUMO: The lowest energy molecular orbital that is empty. It can act as an electron acceptor. schrodinger.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap . schrodinger.com This gap is a critical parameter as it relates to the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. schrodinger.com Conversely, a small gap indicates that the molecule is more likely to be reactive.

For 2-(3,4-Difluorophenyl)-2-pentanol, a theoretical calculation would determine the energies of its HOMO and LUMO. This would provide a quantitative measure of its electronic stability. The HOMO-LUMO gap can also be correlated with the wavelengths of light the molecule might absorb, which is relevant for understanding its potential photochemical properties. schrodinger.comnih.gov

Hypothetical Data Table for Electronic Properties of this compound:

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These are hypothetical values and would need to be determined by actual quantum chemical calculations.

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and interactions within a molecule. uni-muenchen.dedergipark.org.tr It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. uni-muenchen.de

This analysis provides detailed information about:

Electron Density Distribution: It reveals how electron density is shared between atoms in bonds and in lone pairs. dergipark.org.tr

Hybridization: It determines the hybridization of atomic orbitals involved in bonding. uni-muenchen.de

Intra- and Intermolecular Interactions: NBO analysis can quantify the stabilizing effects of interactions like hyperconjugation (the interaction between filled and empty orbitals). researchgate.net These interactions are reported as second-order perturbation theory energies (E(2)), where a higher E(2) value indicates a stronger interaction. researchgate.net

For this compound, NBO analysis could elucidate the nature of the C-F, C-O, and C-C bonds, as well as the influence of the fluorine atoms on the electron distribution in the phenyl ring.

Hypothetical NBO Analysis Data for this compound:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| σ(C-C) | σ(C-F) | 1.5 |

| LP(O) | σ(C-phenyl) | 3.2 |

Note: These are hypothetical values illustrating the type of data obtained from an NBO analysis.

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com

Molecules can exist in various conformations, each with a different energy. lumenlearning.com Stable conformers correspond to energy minima on the potential energy surface. stackexchange.com Computational methods like molecular mechanics can systematically search for these stable conformations. stolaf.edu For this compound, rotations around the C-C and C-O single bonds would lead to different conformers. The relative energies of these conformers determine their populations at a given temperature. researchgate.net

An energy landscape is a graphical representation of the potential energy of a molecule as a function of its conformational degrees of freedom. eoht.info It provides a comprehensive picture of all possible conformations and the energy barriers between them. nih.gov

Minima: Represent stable conformers. researchgate.net

Saddle Points: Represent transition states between conformers.

Molecular dynamics (MD) simulations can be used to explore the energy landscape by simulating the motion of atoms over time. nih.govnih.gov This allows for the mapping of the conformational space and the identification of the most probable and energetically favorable conformations of this compound.

Reaction Mechanism Studies Using Computational Methods

Computational methods are invaluable for studying the mechanisms of chemical reactions. pitt.edu They can be used to model the transformation of reactants to products through a transition state.

For this compound, one could computationally investigate reactions such as its dehydration. youtube.com This would involve:

Locating the Transition State: Identifying the highest energy point along the reaction coordinate.

Calculating Activation Energy: Determining the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction. mdpi.com

Visualizing the Reaction Pathway: Following the changes in molecular geometry as the reaction progresses.

These studies provide a detailed, step-by-step understanding of how the reaction occurs at a molecular level. pitt.edu

Transition State Characterization

The study of chemical reactions involving this compound, such as its formation or degradation, involves the characterization of transition states. Transition state theory is a fundamental concept in chemical kinetics, describing the fleeting molecular configuration at the peak of the energy barrier as reactants transform into products. Computational methods, such as those based on density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), are employed to locate and characterize these transition state structures.

For a molecule like this compound, key transformations could include its synthesis via Grignard-type reactions or its acid-catalyzed dehydration. In a Grignard reaction, for instance, the transition state would involve the coordination of the Grignard reagent to the carbonyl group of a precursor ketone, followed by the nucleophilic attack of the alkyl group. Computational modeling can elucidate the geometry, energy, and vibrational frequencies of this transition state, providing insights into the reaction mechanism and stereoselectivity.

Similarly, the acid-catalyzed dehydration of this compound to form various alkenes would proceed through different transition states for each possible product. Characterizing these transition states helps in understanding the factors that control the regioselectivity of the elimination reaction.

Energy Barrier Calculations for Key Transformations

Once a transition state has been characterized, the energy barrier for the corresponding transformation can be calculated. This barrier, also known as the activation energy, is the minimum energy required for a reaction to occur. It is the difference in energy between the reactants and the transition state.

The magnitude of the energy barrier is a critical determinant of the reaction rate. Lower energy barriers correspond to faster reactions. Computational chemistry allows for the quantitative prediction of these barriers, enabling the comparison of different reaction pathways. For example, in the dehydration of this compound, calculations can predict which of the possible alkene products will be formed preferentially by comparing the energy barriers leading to each one.

These calculations are often performed using high-level quantum mechanical methods to ensure accuracy. The choice of computational level and basis set is crucial for obtaining reliable results. rsc.org

Prediction of Spectroscopic Properties (e.g., Calculated NMR, IR, and UV-Vis Spectra)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for structure elucidation and interpretation of experimental data.

Calculated NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Computational models can predict the chemical shifts of ¹H and ¹³C nuclei with considerable accuracy. lp.edu.uaresearchgate.net These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. researchgate.net By comparing calculated spectra with experimental ones, chemists can confirm molecular structures and assign specific resonances to individual atoms. lp.edu.uaresearchgate.net For this compound, computational NMR predictions would be particularly useful in assigning the signals of the aromatic protons and carbons, which are influenced by the fluorine substituents.

Calculated IR Spectra: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. youtube.comyoutube.com Computational methods can calculate these vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. rsc.org These spectra can aid in the identification of functional groups, such as the hydroxyl (-OH) group and the C-F bonds in this compound. Comparing the calculated spectrum with the experimental one can also provide insights into conformational preferences and intermolecular interactions.

Calculated UV-Vis Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. msu.edu Time-dependent density functional theory (TD-DFT) is a common computational method used to predict UV-Vis absorption spectra. researchgate.netresearchgate.net These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the difluorophenyl chromophore.

Table 1: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Value |

| ¹³C NMR | Chemical Shift (C-OH) | ~75 ppm |

| ¹³C NMR | Chemical Shift (Aromatic C-F) | ~150-160 ppm (JCF coupling) |

| ¹H NMR | Chemical Shift (OH) | ~1.5-2.5 ppm |

| IR | Vibrational Frequency (O-H stretch) | ~3400-3600 cm⁻¹ (broad) |

| IR | Vibrational Frequency (C-F stretch) | ~1100-1250 cm⁻¹ |

| UV-Vis | λmax | ~260-270 nm |

Note: These are illustrative values and would need to be confirmed by specific computational studies.

Solvation Models and Partition Coefficient Predictions (e.g., Log P/Log D)

The behavior of a molecule in different solvent environments is crucial for many applications, including drug design and environmental science. Solvation models are computational methods that aim to describe the interaction between a solute and a solvent.

Solvation Models: These models can be either explicit, where individual solvent molecules are included in the calculation, or implicit (continuum models), where the solvent is treated as a continuous medium with specific dielectric properties. These models are used to calculate solvation free energies, which are essential for predicting solubility and partition coefficients.

Partition Coefficient (Log P) and Distribution Coefficient (Log D): The partition coefficient (Log P) is a measure of a compound's lipophilicity, defined as the logarithm of the ratio of its concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water) at equilibrium. nih.govacdlabs.comnih.gov The distribution coefficient (Log D) is a similar measure but takes into account the ionization state of the molecule at a specific pH. acdlabs.comchemrxiv.org

For this compound, which is a neutral molecule, Log P and Log D at physiological pH would be very similar. Computational methods can predict Log P values by calculating the free energy of transferring the molecule from the gas phase to water and from the gas phase to octanol. Various software packages and online tools are available for these predictions, often employing quantitative structure-property relationship (QSPR) models or more sophisticated quantum mechanical calculations. nih.govresearchgate.net These predicted values are valuable in medicinal chemistry for assessing the drug-likeness of a compound, as lipophilicity affects absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Table 2: Predicted Physicochemical Properties for this compound (Illustrative)

| Property | Predicted Value | Method |

| Log P | 2.5 - 3.5 | Various QSPR models |

| Water Solubility | Low | Based on Log P |

Note: These are estimated ranges and the actual values can vary depending on the prediction method used.

Role As a Synthetic Intermediate for Complex Molecule Construction

Building Block for Chiral Molecules

Chirality is a fundamental concept in drug design and development, as different enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. Chiral alcohols, in particular, are crucial building blocks for the synthesis of high-value, enantiomerically pure compounds. The compound 2-(3,4-Difluorophenyl)-2-pentanol possesses a stereogenic center at the carbinol carbon, making it an inherently chiral molecule that can exist as two distinct enantiomers, (R)-2-(3,4-Difluorophenyl)-2-pentanol and (S)-2-(3,4-Difluorophenyl)-2-pentanol.

The synthesis of chiral compounds in an enantiopure form is a primary objective in modern organic synthesis. nih.govresearchgate.net This is often achieved through asymmetric synthesis, employing chiral catalysts or auxiliaries. nih.gov For instance, the asymmetric hydrogenation of prochiral ketones is a powerful method for producing chiral alcohols with high enantiomeric excess. Analogously, this compound could be synthesized in an enantiomerically enriched form, which would then allow for the transfer of that chirality into a more complex target molecule.

While specific examples for this exact molecule are not prevalent in academic literature, the use of similar difluorophenyl-containing chiral building blocks is well-documented. For example, chiral amino alcohols and amino acids containing difluorophenyl groups, such as (2S)-2-amino-3-(2,4-difluorophenyl)propan-1-ol, are utilized in drug discovery. nih.govresearchgate.net These building blocks are valuable because the difluorophenyl moiety can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidate. wikipedia.org Therefore, enantiomerically pure this compound serves as a potential starting material for creating a diverse range of chiral molecules, where the fluorine atoms play a key role in modulating biological activity.

Precursor in the Synthesis of Fluorinated Compounds

The introduction of fluorine into organic molecules can dramatically alter their properties, including lipophilicity, metabolic stability, and pKa. solvay.com Consequently, organofluorine compounds are of significant interest, particularly in the pharmaceutical and agrochemical industries, where approximately 30% of drugs and 50% of crop protection products in development contain fluorine. solvay.com

The 3,4-difluorophenyl motif present in this compound is a key structural element in several important molecules. For example, it is a core component of intermediates used in the synthesis of Ticagrelor, an antiplatelet medication. google.com The synthesis of these intermediates often starts from precursors like 1,2-difluorobenzene (B135520) or 3,4-difluorobenzaldehyde. google.comgoogle.com

As a precursor, this compound offers a readily available scaffold containing the desired difluorophenyl group. The tertiary alcohol functionality can be chemically modified or removed in subsequent synthetic steps. For instance, dehydration of the alcohol would yield a difluorophenyl-substituted alkene, a versatile intermediate that can undergo various addition reactions. Alternatively, the hydroxyl group could be converted into a good leaving group, allowing for nucleophilic substitution reactions to introduce further complexity. The presence of the fluorine atoms is generally stable under many reaction conditions, making this compound a robust precursor for the elaboration into more complex fluorinated targets. industrialchemicals.gov.aunih.gov

Integration into Multi-Step Synthetic Sequences

The construction of complex molecules rarely occurs in a single step; it typically requires a carefully designed sequence of reactions known as a multi-step synthesis. libretexts.orgtrine.edu Each step must be chosen to be compatible with the functional groups present in the molecule and to set the stage for subsequent transformations. libretexts.org

A functionalized molecule like this compound can be integrated into such sequences in several ways. The tertiary alcohol is a key functional handle.

Dehydration: Acid-catalyzed dehydration would lead to the formation of one or more isomeric alkenes. The resulting double bond can then be subjected to a wide array of reactions, such as hydrogenation, halogenation, epoxidation, or hydroboration-oxidation, to introduce new functional groups. libretexts.org

Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or a halide). This would activate the molecule for nucleophilic substitution reactions (though S_N1 reactions at a tertiary center would need to be considered), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Aromatic Substitution: The difluorophenyl ring itself can undergo further electrophilic or nucleophilic aromatic substitution, although the existing fluorine atoms will influence the position and feasibility of such reactions.

Patents detailing the synthesis of related compounds, such as the intermediates for Ticagrelor, illustrate complex, multi-step sequences that start with simpler difluorinated materials. google.comgoogle.com These industrial syntheses underscore the importance of designing robust, high-yielding reaction sequences where each intermediate, analogous to this compound, plays a specific and crucial role in building up the final complex structure. google.comgoogle.com

Case Studies of Its Use in the Academic Synthesis of Complex Scaffolds

While the principles of organic synthesis suggest numerous potential applications for this compound, specific case studies detailing its use in the academic synthesis of complex molecular scaffolds are not readily found in the surveyed scientific literature. This may indicate that it is either a novel building block yet to be extensively explored or that its applications are documented in proprietary industrial contexts.

However, the utility of closely related building blocks in complex synthesis is well-established. For example, the synthesis of Nirogacestat, a gamma-secretase inhibitor approved for treating desmoid tumors, involves a 2,4-difluorophenyl moiety. wikipedia.org The synthesis demonstrates how a fluorinated phenyl-containing fragment is a cornerstone of the molecular design, contributing to the final compound's biological activity. wikipedia.org

Furthermore, the extensive patent literature on the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, a key intermediate for Ticagrelor, provides a detailed industrial case study of how a 3,4-difluorophenyl group is carried through a multi-step synthesis to create a complex pharmaceutical agent. google.com These examples, while not involving the exact title compound, highlight the strategic importance of fluorinated phenyl-alkanol-type structures in building complex, biologically active molecules. They serve as strong precedents for the potential academic or industrial synthesis of novel scaffolds originating from this compound.

Exploring the Potential of this compound: A Look into Future Research and Applications

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern chemical science, offering a powerful tool to modulate a compound's physical, chemical, and material properties. Within this context, fluorinated alcohols, particularly those bearing aromatic moieties, represent a class of compounds with significant untapped potential. This article focuses on the chemical compound This compound , a tertiary alcohol whose unique structural features—a difluorinated phenyl ring directly attached to a chiral carbinol center—suggest a rich landscape for future scientific inquiry. While specific research on this exact molecule is not yet prominent in the scientific literature, its constituent parts allow for a prospective analysis of its potential synthesis, reactivity, and applications.

Future Research Directions and Potential Applications in Chemical Science

The exploration of novel fluorinated organic compounds is a vibrant and rapidly expanding field of chemical research. The specific molecule, 2-(3,4-difluorophenyl)-2-pentanol, stands as a candidate for investigation, with its difluorophenyl group and chiral tertiary alcohol moiety suggesting a range of interesting properties and potential applications. The following sections outline promising future research directions for this compound.

The synthesis of aryl alcohols is a fundamental transformation in organic chemistry. A primary and well-established method for preparing tertiary alcohols such as this compound is the Grignard reaction. This would likely involve the reaction of a Grignard reagent derived from 1-bromo-3,4-difluorobenzene with pentan-2-one, or alternatively, the reaction of propyl magnesium bromide with 1-(3,4-difluorophenyl)ethan-1-one.

Future research into more sustainable synthetic routes could focus on several areas:

Catalytic C-H Functionalization: A more atom-economical and sustainable approach would be the direct C-H functionalization of 1,2-difluorobenzene (B135520), coupling it with pentan-2-one. While challenging, recent advances in transition metal catalysis, particularly with palladium and rhodium, have shown promise for such transformations. The use of fluorinated alcohols as solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has been shown to promote challenging C-H activation reactions and could be a key area of investigation. acs.org

Flow Chemistry: Implementing the synthesis in a continuous flow reactor could offer significant advantages in terms of safety, scalability, and reaction control, especially for potentially exothermic Grignard reactions. Flow chemistry can also enable the use of more hazardous reagents in a safer manner and can lead to higher yields and purities.

Bio-catalysis: The use of enzymes to catalyze the formation of this compound could offer a highly selective and environmentally benign synthetic route. While likely requiring significant enzyme engineering, the potential for high enantioselectivity would be a major advantage.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Key Reagents/Catalysts | Potential Advantages | Potential Challenges |

| Grignard Reaction | 3,4-Difluorophenylmagnesium bromide, Pentan-2-one | Well-established, high yielding | Stoichiometric use of magnesium, moisture sensitive |

| C-H Functionalization | 1,2-Difluorobenzene, Pentan-2-one, Transition metal catalyst | Atom economical, reduced waste | Catalyst development, harsh reaction conditions |

| Flow Chemistry | Grignard reagents or other organometallics in a flow reactor | Enhanced safety, scalability, precise control | Initial setup cost, optimization of flow parameters |

| Bio-catalysis | Engineered enzymes, whole-cell systems | High selectivity, mild conditions, environmentally friendly | Enzyme discovery and engineering, substrate scope |

The presence of both a tertiary alcohol and a difluorinated aromatic ring in this compound suggests several avenues for exploring its reactivity:

Dehydration and Rearrangement Reactions: Acid-catalyzed dehydration of this tertiary alcohol would be expected to yield a mixture of isomeric alkenes. youtube.com The study of the regioselectivity and stereoselectivity of this elimination would be of fundamental interest. Furthermore, the potential for carbocation rearrangements, influenced by the electronic nature of the difluorophenyl group, could lead to novel molecular scaffolds.

Nucleophilic Substitution: The tertiary alcohol could be converted into a good leaving group (e.g., a tosylate or mesylate), enabling nucleophilic substitution reactions. The steric hindrance around the tertiary center would likely favor S_N1-type reactions.

Electrophilic Aromatic Substitution: The difluorophenyl ring, being electron-deficient due to the fluorine atoms, would be expected to undergo electrophilic aromatic substitution under forcing conditions. Investigating the directing effects of the 2-hydroxy-2-pentyl group and the fluorine atoms would provide valuable insights into the reactivity of such systems.

Fluorinated compounds often exhibit unique properties that make them attractive for material science applications. nih.gov The investigation of this compound in this context could include:

Fluorinated Polymers: This alcohol could serve as a monomer or a precursor to a monomer for the synthesis of novel fluorinated polymers. Such polymers might be expected to have high thermal stability, chemical resistance, and low surface energy, making them potentially useful as coatings, membranes, or advanced lubricants.

Liquid Crystals: The rigid difluorophenyl group combined with a flexible alkyl chain is a common motif in liquid crystal design. By modifying the pentanol (B124592) side chain, it may be possible to design derivatives of this compound that exhibit liquid crystalline phases.

Organic Electronics: While the alcohol itself is unlikely to be electronically active, it could be used as a building block for the synthesis of more complex molecules for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine atoms can influence the electronic properties and stability of the final materials.

Computational chemistry provides a powerful tool to predict and understand the properties and reactivity of molecules. For this compound, computational modeling could be employed to:

Predict Conformational Preferences: Understanding the preferred three-dimensional structure of the molecule is crucial for interpreting its reactivity and potential interactions.

Calculate Spectroscopic Properties: Predicting NMR, IR, and other spectroscopic data can aid in the characterization of the compound once it is synthesized.

Model Reaction Mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of potential reactions, such as dehydration or substitution reactions, helping to rationalize experimental observations.

Determine Electronic Properties: Calculating properties such as the electrostatic potential surface and molecular orbital energies can help to predict the molecule's reactivity and its potential for intermolecular interactions.

The structure of this compound serves as a template for the design of a library of related fluorinated alcohol motifs. By systematically varying the substitution pattern on the aromatic ring and the structure of the alkyl chain, it would be possible to fine-tune the properties of these compounds for specific applications.

| Structural Modification | Potential Impact on Properties |

| Varying the position of fluorine atoms on the phenyl ring | Modulate electronic properties, acidity of the alcohol |

| Introducing other substituents on the phenyl ring | Alter steric and electronic properties, introduce new functionalities |

| Changing the length and branching of the alkyl chain | Tune lipophilicity, steric hindrance, and potential for chirality |

| Replacing the pentanol with other functional groups | Create entirely new classes of compounds with different reactivity |

Q & A

Q. How can researchers optimize the synthesis of 2-(3,4-Difluorophenyl)-2-pentanol to improve yield and purity?

- Methodological Answer : Synthesis optimization involves evaluating reaction parameters such as solvent choice, temperature, and stoichiometry. For example, using tetrahydrofuran (THF) as a solvent, as demonstrated in the synthesis of structurally similar N-(3,4-Difluorophenyl)acetamide derivatives, can enhance nucleophilic substitution efficiency . Purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is recommended, as shown in analogous protocols achieving >90% purity . Monitoring reaction progress with TLC or HPLC ensures intermediate stability and minimizes by-products.

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : After solvent removal under reduced pressure, column chromatography with silica gel and a hexane/ethyl acetate gradient (e.g., 2:1 to 1:2 ratios) effectively separates the target compound from unreacted starting materials or by-products . Recrystallization using ethyl acetate or ethanol can further enhance purity, particularly for crystalline intermediates. For oily products, preparative HPLC with a C18 column and acetonitrile/water mobile phase is advised.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the presence of the difluorophenyl group (δ ~6.8–7.2 ppm for aromatic protons) and pentanol backbone (δ ~1.2–1.6 ppm for methyl/methylene groups) .

- IR : Stretching vibrations for -OH (~3200–3600 cm) and C-F bonds (~1100–1250 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (expected m/z ~228.1 for CHFO).

- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions, such as hydrogen bonding stabilizing the crystal lattice .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing enantiomerically pure this compound?

- Methodological Answer : Chiral resolution techniques, such as asymmetric catalysis or enzymatic resolution, are critical. For example, using chiral auxiliaries (e.g., Evans oxazolidinones) during the pentanol backbone formation can induce enantioselectivity. Alternatively, chiral HPLC with columns like Chiralpak AD-H or OD-H separates enantiomers, as demonstrated in the isolation of cyclopropane derivatives with 3,4-difluorophenyl groups . Computational modeling (e.g., DFT calculations) predicts energy barriers for racemization and guides reaction condition optimization.

Q. What experimental approaches are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test for tyrosinase inhibition using a spectrophotometric method (e.g., monitoring L-DOPA oxidation at 475 nm), similar to studies on 3,4-difluorophenyl acetamide derivatives .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or neurotransmitter transporters) quantify affinity. Fluorine’s electronegativity may enhance binding to hydrophobic pockets.

- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK293 or HepG2) to assess IC values, with structural analogs showing potential antimicrobial activity .

Q. How should researchers resolve contradictory data in reported synthetic yields or biological activities of this compound derivatives?

- Methodological Answer :

- Reaction Condition Audit : Compare solvent polarity, catalyst loadings, and temperature profiles across studies. For instance, THF vs. DMF as solvents may explain yield discrepancies due to differing nucleophilicity .

- By-Product Analysis : LC-MS or GC-MS identifies impurities (e.g., oxidation by-products or diastereomers) that may skew biological data. A case study on urea impurities in cyclopropane derivatives highlights the need for rigorous purification .

- Meta-Analysis : Statistically evaluate published datasets using tools like ANOVA to isolate variables (e.g., substituent position effects) influencing activity .

Tables of Key Data

| Parameter | Typical Value | Reference |

|---|---|---|

| Boiling Point (predicted) | ~250–270°C | |

| LogP (octanol/water) | ~2.8 (indicating moderate lipophilicity) | |

| Melting Point (crystalline) | ~80–85°C | |

| Synthetic Yield (optimized) | 85–92% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products